molecular formula C6H10N4O2 B3058441 Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate CAS No. 89488-96-0

Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate

Cat. No. B3058441
CAS RN: 89488-96-0
M. Wt: 170.17 g/mol
InChI Key: JTHBWNLNZDXTKP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate, commonly known as EMTA, is a chemical compound that has been widely used in scientific research. It is a tetrazole derivative that is commonly used as a building block in the synthesis of various biologically active compounds. EMTA has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry.

Scientific Research Applications

Angiotensin-II Receptor Antagonists

Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate derivatives have been investigated as a new class of angiotensin-II receptor antagonists. These compounds play a crucial role in regulating blood pressure by blocking the action of angiotensin II, a potent vasoconstrictor. Their potential as antihypertensive agents makes them valuable in cardiovascular research .

Antioxidant Activity

The synthesized analogs of this compound exhibit significant free radical scavenging potential. Researchers have assessed their antioxidant activity using the DPPH assay. These compounds could contribute to combating oxidative stress-related diseases .

Urease Inhibition Properties

Urease is an enzyme involved in urea hydrolysis. Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate derivatives have demonstrated urease inhibitory actions. This property may have implications in treating conditions related to urease activity, such as urinary tract infections .

Antibacterial Activity

The same derivatives were evaluated for antibacterial activity using agar well diffusion methods. Their effectiveness against bacterial pathogens suggests potential applications in antimicrobial therapy .

Molecular Docking Studies

To understand the binding interactions, molecular docking studies were conducted. These studies provide insights into how the active analogs interact with specific receptors at the enzyme’s active site. Such information aids in drug design and optimization .

Bioisosteres of Carboxylic Acids

Tetrazoles, including Ethyl 2-(2-Methyl-2H-tetrazol-5-yl)acetate, act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values. This property makes them interesting candidates for drug development and material science applications .

properties

IUPAC Name

ethyl 2-(2-methyltetrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3-12-6(11)4-5-7-9-10(2)8-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHBWNLNZDXTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008841
Record name Ethyl (2-methyl-2H-tetrazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89488-96-0
Record name NSC138018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2-methyl-2H-tetrazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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